molecular formula C12H12N2O3 B1469795 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid CAS No. 1427379-47-2

4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid

Cat. No.: B1469795
CAS No.: 1427379-47-2
M. Wt: 232.23 g/mol
InChI Key: NNGDBMBGLMHIEX-UHFFFAOYSA-N
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Description

4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it affects the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but may degrade under high-temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including cellular damage and adverse metabolic changes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. These localization patterns are essential for the compound’s role in regulating cellular processes .

Biological Activity

4-Methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme interactions, anticancer properties, and structure-activity relationships.

Chemical Structure and Properties

The compound features a pyrazole ring and a methoxy group , which are crucial for its biological activity. The molecular formula is C11H12N2O3C_{11}H_{12}N_2O_3, with a molecular weight of 220.23 g/mol. Its structure can be represented as follows:

4 Methoxy 3 1 methyl 1H pyrazol 3 yl benzoic acid\text{4 Methoxy 3 1 methyl 1H pyrazol 3 yl benzoic acid}

Enzymatic Interactions

Research indicates that this compound interacts with various enzymes, particularly hydrolases and oxidoreductases . These interactions can lead to modulation of enzymatic activity, influencing metabolic pathways and cellular signaling processes. The compound's ability to bind at active sites of these enzymes suggests potential for both inhibition and activation, impacting cellular functions significantly .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . For instance, it has shown effectiveness in inhibiting the growth of breast cancer cells (MDA-MB-231) and other cancer types through mechanisms such as:

  • Inducing apoptosis: The compound enhances caspase-3 activity, which is critical in the apoptotic pathway.
  • Cell cycle arrest: It affects cell cycle progression, leading to reduced proliferation of cancer cells .

In vitro studies demonstrated that at concentrations around 10μM10\mu M, significant morphological changes were observed in treated cancer cells, confirming its role as an apoptosis inducer .

Structure-Activity Relationships (SAR)

The presence of specific functional groups in the compound influences its biological activity. For example:

Structural Feature Effect on Activity
Methoxy groupEnhances solubility and permeability
Pyrazole ringBioisosteric properties that mimic carboxylic acids
Methyl substitutionModulates binding affinity to target enzymes

These features suggest that modifications in the structure can lead to variations in biological efficacy, making it a candidate for further drug development .

Case Studies

  • Microtubule Destabilization : Compounds similar to this compound were evaluated for their ability to destabilize microtubules at concentrations around 20μM20\mu M, indicating potential as therapeutic agents in cancer treatment .
  • Inhibition Studies : Inhibition assays conducted on various cancer cell lines showed that derivatives of pyrazole structures exhibited significant antiproliferative effects, emphasizing the relevance of this class of compounds in oncology .

Properties

IUPAC Name

4-methoxy-3-(1-methylpyrazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-6-5-10(13-14)9-7-8(12(15)16)3-4-11(9)17-2/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGDBMBGLMHIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=C(C=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213045
Record name Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-47-2
Record name Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3-(1-methyl-1H-pyrazol-3-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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